

Potential biological activity of "Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

Cat. No.: B1455259

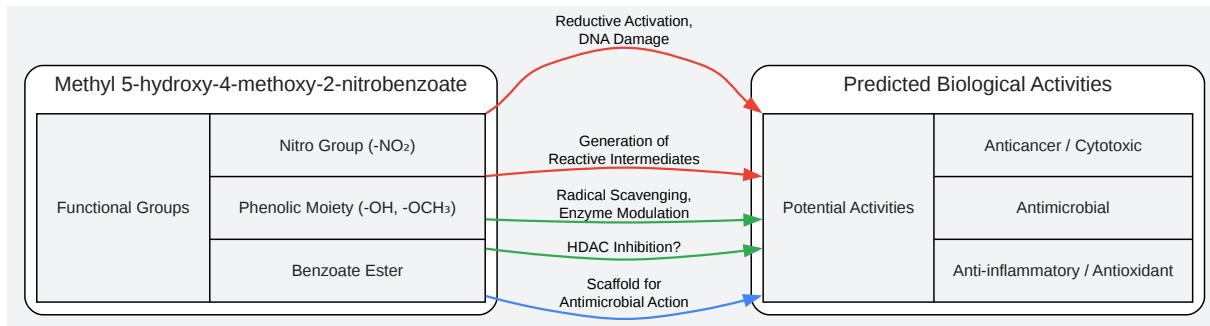
[Get Quote](#)

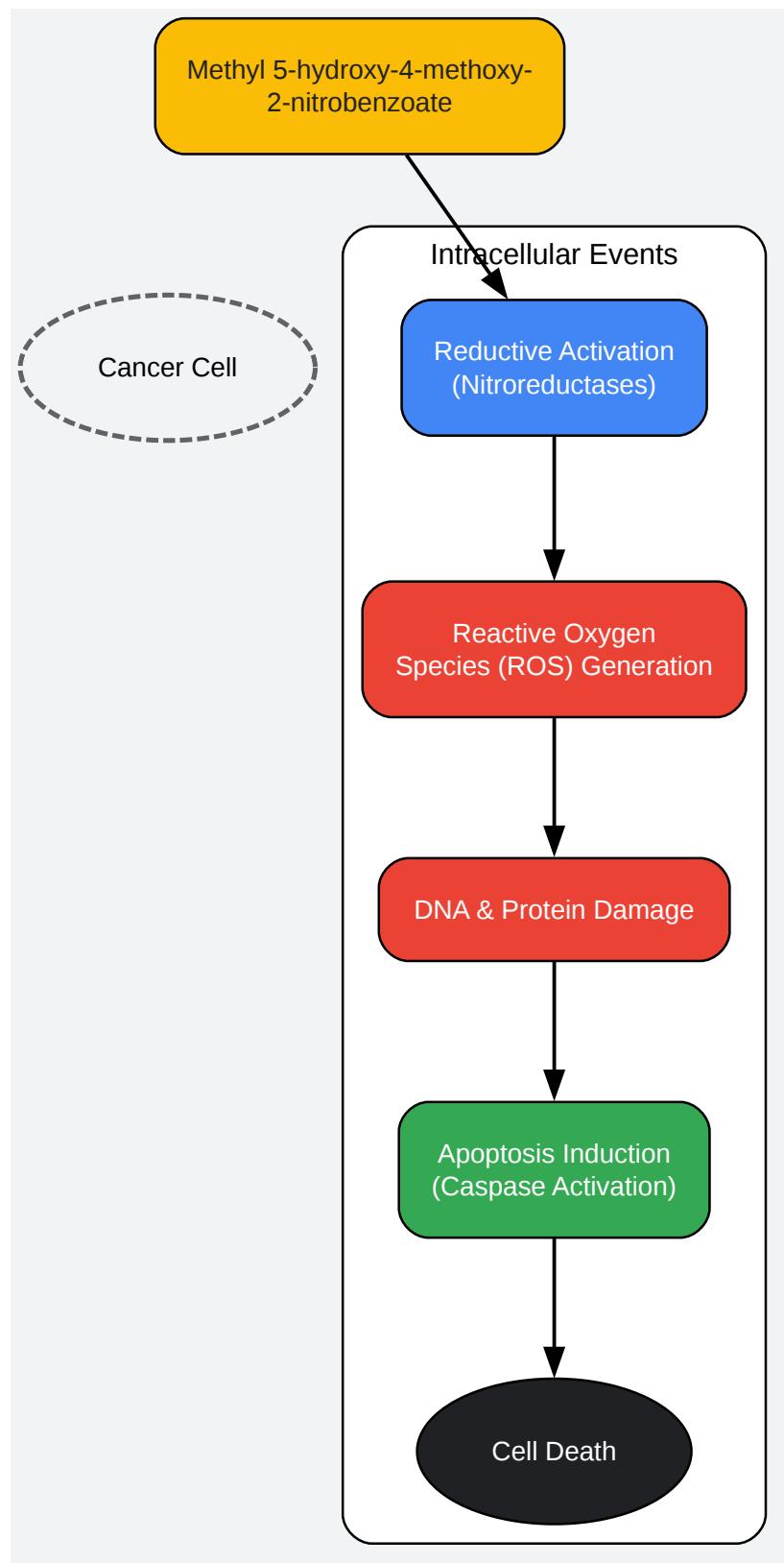
An In-Depth Technical Guide to the Potential Biological Activity of **Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate**

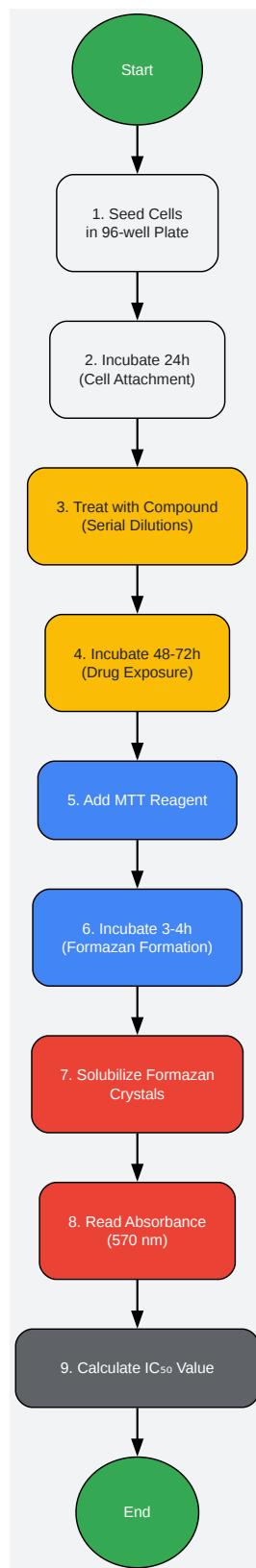
Executive Summary

Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (CAS No. 215659-03-3) is a substituted nitroaromatic compound that, while primarily documented as a synthetic intermediate, possesses a constellation of functional groups suggesting significant, unexplored biological potential.^{[1][2][3][4][5]} The convergence of a nitroaromatic system, a benzoic acid ester backbone, and a phenolic ether moiety within a single molecular scaffold presents a compelling case for investigation into its anticancer, antimicrobial, and anti-inflammatory properties. This guide synthesizes the current understanding of related chemical classes to build a predictive framework for the bioactivity of this specific molecule. We provide a rationale grounded in structure-activity relationships, propose detailed experimental protocols for validation, and outline potential mechanisms of action to guide future research and development efforts.

Molecular Profile and Structure-Activity Relationship (SAR) Analysis


The biological potential of **Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate** can be dissected by examining its core structural components. Each functional group is known to contribute to


specific biological activities, and their combination suggests a multi-faceted pharmacological profile.


- The Nitroaromatic Core: The nitro group (-NO₂) is a powerful electron-withdrawing feature and a well-established "pro-toxophore" in medicinal chemistry.[6][7] Its biological effects are often mediated by enzymatic reduction within cells to form reactive nitroso and hydroxylamine intermediates.[8] This process can induce significant cellular stress and is the mechanistic basis for the activity of many established drugs.[8][9]
 - Antimicrobial & Antiparasitic Activity: Many nitroaromatic compounds are potent antimicrobial agents.[8] The reduction of the nitro group is particularly effective in anaerobic or microaerophilic environments, leading to the generation of toxic radicals that damage microbial DNA and proteins.[8] Notably, nitrobenzoate derivatives have shown promising activity against *Mycobacterium tuberculosis*.[10][11][12][13]
 - Anticancer Activity: The presence of a nitro group is a feature in several compounds investigated for antitumor properties.[6][14] The selective hypoxia often found in solid tumors can enhance the reductive activation of nitroaromatic compounds, leading to targeted cytotoxicity in cancer cells.[14]
- The Benzoic Acid Ester Scaffold: Benzoic acid and its derivatives are widely recognized for their antimicrobial properties and serve as common preservatives.[12][15][16] As a scaffold, it provides a stable, planar structure amenable to diverse functionalization. Esterification, as in the subject molecule, can improve cell permeability and bioavailability, effectively creating a prodrug that may be hydrolyzed intracellularly to release an active carboxylic acid.[12][13]
- The Hydroxy & Methoxy Substituents: The 5-hydroxy and 4-methoxy groups confer a phenolic character to the molecule.
 - Antioxidant and Anti-inflammatory Potential: Phenolic compounds are classic antioxidants. The hydroxyl group can donate a hydrogen atom to scavenge free radicals. Furthermore, various methoxylated compounds have demonstrated significant anti-inflammatory activity, potentially through the inhibition of pathways involving enzymes like cyclooxygenase (COX) or by modulating pro-inflammatory cytokines such as TNF- α .[17][18][19][20]

- Modulation of Target Binding: These substituents create specific hydrogen bonding and electronic profiles that can dictate the molecule's interaction with enzyme active sites or cellular receptors. For instance, dihydroxybenzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), a key target in cancer therapy.[21]

The following diagram illustrates the hypothetical link between the molecule's structure and its potential biological activities.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | 215659-03-3 [chemicalbook.com]
- 2. 215659-03-3 | MFCD17168870 | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate [aaronchem.com]
- 3. Methyl 2-amino-5-hydroxy-4-methoxybenzoate | 50413-44-0 | Benchchem [benchchem.com]
- 4. Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | C9H9NO6 | CID 53396387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. nbinfo.com [nbinfo.com]
- 7. benchchem.com [benchchem.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nitrobenzoates and Nitrothiobenzoates with Activity against *M. tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitrobenzoates and Nitrothiobenzoates with Activity against *M. tuberculosis* [mdpi.com]
- 12. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 8-METHOXY-1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL DERIVATIVES WITH TERMINAL CARBOXYLIC, ESTER OR AMIDE MOIETIES IN ANIMAL MODELS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus [mdpi.com]
- 21. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Potential biological activity of "Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1455259#potential-biological-activity-of-methyl-5-hydroxy-4-methoxy-2-nitrobenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com